molecular formula C18H22N2O2 B2719767 8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline CAS No. 2411298-37-6

8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline

Cat. No. B2719767
CAS RN: 2411298-37-6
M. Wt: 298.386
InChI Key: RRQWQGZPZNOMFN-UHFFFAOYSA-N
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Description

8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMA and is a member of the quinoline family of compounds.

Mechanism Of Action

The mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. CMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. CMA has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using CMA in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes it a useful tool for studying the role of inflammation in various disease processes. One limitation of using CMA in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CMA. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential use of CMA in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CMA and its potential therapeutic applications.

Synthesis Methods

The synthesis of CMA involves several steps, including the reaction of 2-methyl-5-nitroquinoline with sodium hydride and cyclobutyl aziridine. This is followed by the reaction of the resulting intermediate with methanol and sodium hydroxide. The final product is obtained after several purification steps.

Scientific Research Applications

CMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. CMA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

8-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-6-7-15-16(21-2)8-9-17(18(15)19-12)22-11-14-10-20(14)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWQGZPZNOMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)OC)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline

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